N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[d]thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Rings: The furan and benzo[d]thiazole rings are coupled through a propan-2-yl linker, typically using a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: Both the furan and benzo[d]thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-diones
Reduction: Dihydrobenzo[d]thiazoles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide
- N-(1-(furan-3-yl)propan-2-yl)benzo[d]oxazole-6-carboxamide
- N-(1-(furan-3-yl)propan-2-yl)benzo[d]imidazole-6-carboxamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the specific combination of the furan and benzo[d]thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of furan derivatives with benzothiazole derivatives. A common synthetic route includes the coupling of 1-(furan-3-yl)propan-2-amine with benzothiazole-6-carbonyl chloride in the presence of a base like triethylamine, often conducted in dichloromethane under controlled conditions to optimize yield and purity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus were reported as low as 3.90 μg/mL, indicating potent antimicrobial efficacy .
Bacterial Strain | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 3.90 | High |
Escherichia coli | Not effective | Low |
Candida albicans | 7.80 | Moderate |
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Research indicates that it can inhibit the growth of various cancer cell lines, particularly those associated with aggressive tumors. For instance, in studies involving A549 lung cancer cells, this compound demonstrated significant antiproliferative activity . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that it binds effectively to target proteins related to these processes .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study published in 2024 demonstrated that this compound had a MIC value significantly lower than traditional antibiotics against MRSA strains, showcasing its potential as a new antimicrobial agent .
- Antitumor Activity : In vitro tests revealed that this compound could preferentially suppress rapidly dividing cancer cells over normal fibroblasts, indicating selectivity that is crucial for minimizing side effects during treatment .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(6-11-4-5-19-8-11)17-15(18)12-2-3-13-14(7-12)20-9-16-13/h2-5,7-10H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHKERPDCZDXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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